molecular formula C24H21FN4O3S B460379 ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 445384-82-7

ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B460379
CAS No.: 445384-82-7
M. Wt: 464.5g/mol
InChI Key: JJTMVSCCFSVQAR-UHFFFAOYSA-N
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Description

Crystallographic Characterization via Single-Crystal X-Ray Diffraction Analysis

The crystallographic investigation of this compound reveals fundamental structural parameters that define its solid-state architecture. The compound crystallizes with CAS number 445384-82-7 and demonstrates characteristic features consistent with the broader family of substituted 4H-pyran derivatives. Single-crystal X-ray diffraction analysis provides precise three-dimensional structural information, revealing bond lengths, bond angles, and the overall molecular conformation.

The crystallographic data for related pyran derivatives establishes important precedents for understanding the target compound's structural behavior. For instance, ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate exhibits triclinic crystal system with space group P1̄, demonstrating unit cell parameters of a = 8.3485(2) Å, b = 11.4057(3) Å, c = 11.6689(3) Å, with α = 72.902(2)°, β = 72.690(2)°, and γ = 89.182(2)°. These crystallographic parameters provide a framework for understanding the packing efficiency and intermolecular organization in similar compounds.

The molecular geometry analysis reveals that the fluorophenyl ring attachment significantly influences the overall molecular conformation. In closely related structures, such as 5-acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile, the dihedral angles between fluorophenyl rings and 4H-pyran rings range from 74.36(15)° to 80.69(15)°. This geometric arrangement suggests that the fluorine substitution creates steric constraints that force the aromatic ring into a nearly perpendicular orientation relative to the pyran ring system.

The ethyl carboxylate group exhibits characteristic disorder patterns commonly observed in pyran derivatives. In analogous compounds, the ethyl group demonstrates site-occupancy ratios of approximately 0.508(5)/0.492(5), indicating dynamic behavior in the solid state. This disorder reflects the conformational flexibility of the ester linkage and contributes to the overall molecular dynamics within the crystal lattice.

Conformational Analysis of the 4H-Pyran Ring System

The conformational analysis of the central 4H-pyran ring represents a critical aspect of structural characterization, as this heterocyclic core determines many of the compound's chemical and physical properties. Extensive crystallographic studies of related pyran derivatives reveal that the 4H-pyran ring consistently adopts non-planar conformations, typically described as boat or twisted boat configurations. This conformational preference results from the sp3 hybridization of the C4 carbon atom, which introduces tetrahedral geometry and prevents planarity.

In the specific case of this compound, the pyran ring conformation is influenced by multiple substituents that create distinct steric and electronic environments. The presence of the bulky 3-fluorophenyl group at the C4 position forces the ring into a twisted boat conformation to minimize steric interactions. Similar conformational behavior is observed in ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate, where the pyran ring adopts a twisted boat conformation with specific torsion angles of -77.1(2)°, 59.5(3)°, and 17.8(3)° for various substituent attachments.

The sulfanylmethyl bridge connecting the pyran core to the dimethylpyridine moiety introduces additional conformational complexity. This linkage creates a flexible connection that allows for rotational freedom while maintaining electronic communication between the two aromatic systems. The torsion angles associated with the C-S-C-C backbone determine the spatial relationship between the pyran and pyridine rings, influencing both the molecular dipole moment and intermolecular interaction patterns.

The amino group at position 6 of the pyran ring adopts a pyramidal geometry with characteristic N-H bond lengths and angles. In related structures, the amino group participates extensively in hydrogen bonding networks, with N-H···N and N-H···O interactions ranging from 3.081(4) Å to 3.088(3) Å. These geometric parameters indicate strong intermolecular associations that stabilize the crystal structure and influence the compound's physical properties.

Intermolecular Interaction Networks in Solid-State Packing

The solid-state packing of this compound is governed by an intricate network of intermolecular interactions that include hydrogen bonds, π-π stacking, and van der Waals forces. The multiple nitrogen-containing functional groups present in the molecule create numerous opportunities for hydrogen bond formation, which serves as the primary organizing force in the crystal structure.

The amino group at position 6 of the pyran ring acts as a crucial hydrogen bond donor, participating in both N-H···N and N-H···O interactions. Analysis of related pyran derivatives reveals that these interactions typically form R22(12) ring motifs involving the amino and cyano groups. In 5-acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile, two distinct hydrogen bonding motifs are observed: Motif I involves N-H···N interactions with R22(12) graph-set descriptors, while Motif II encompasses N-H···O hydrogen bonds with C22(10) graph-set descriptors. These motifs combine to create supramolecular structures that propagate throughout the crystal lattice.

The cyano groups present in both the pyran and pyridine portions of the molecule serve as hydrogen bond acceptors, creating linear chains of molecules connected through N-H···N interactions. The geometric parameters of these interactions, with distances typically ranging from 2.8 to 3.1 Å, indicate moderately strong hydrogen bonds that significantly contribute to crystal stability. The presence of multiple cyano groups allows for complex hydrogen bonding patterns that can involve both intramolecular and intermolecular associations.

The fluorophenyl substituent introduces additional complexity through C-H···F and π-π interactions. The fluorine atom, with its high electronegativity and lone pair electrons, can participate in weak hydrogen bonds and dipole-dipole interactions. The aromatic ring system enables π-π stacking interactions with neighboring molecules, typically occurring at distances of 3.3-3.8 Å between parallel ring systems. These interactions contribute to the overall stability of the crystal structure and influence the compound's thermal and mechanical properties.

The sulfur atom in the sulfanylmethyl bridge provides another site for intermolecular interactions through weak C-H···S hydrogen bonds. Analysis of related sulfur-containing compounds reveals that these interactions typically involve C-H···S distances in the range of 2.7-3.0 Å. While individually weak, the cumulative effect of multiple C-H···S interactions contributes significantly to the overall crystal cohesion and influences the molecular packing efficiency.

Comparative Structural Analysis with Analogous Pyran Derivatives

The structural comparison with analogous pyran derivatives provides valuable insights into the structure-activity relationships and the influence of specific substituents on molecular conformation and packing behavior. A comprehensive analysis of the literature reveals numerous structurally related compounds that share the core 4H-pyran framework while differing in their substituent patterns and functional group arrangements.

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate represents the simplest analogue in this series, lacking both the fluorine substitution and the complex sulfanylmethylpyridine appendage. This compound crystallizes in a monoclinic system and exhibits a boat conformation for the pyran ring, with the phenyl ring making a dihedral angle of 94.5(2)° with the basal plane of the pyran ring. The absence of the sulfanylmethyl bridge results in simpler intermolecular interaction patterns dominated by N-H···O and N-H···N hydrogen bonds that link molecules into ribbons along the crystallographic a-axis.

The introduction of halogen substitution on the phenyl ring, as observed in ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, demonstrates the systematic influence of halogen size and electronegativity on molecular properties. The 1H NMR data for these compounds reveals characteristic chemical shifts: the chloro derivative shows aromatic protons at δ 7.29-7.52 ppm, while the bromo analogue exhibits signals at δ 7.29-7.89 ppm. These spectroscopic differences reflect the electronic influence of the halogen substituents on the aromatic ring system.

The ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate represents the closest structural analogue to the target compound, differing only in the position of the fluorine atom and the presence of an additional bromine substituent. This compound has molecular formula C24H20BrFN4O3S and molecular weight 543.4 g/mol, demonstrating the systematic structural variations possible within this chemical family. The presence of both bromine and fluorine substituents creates unique electronic and steric environments that influence both the molecular conformation and intermolecular interaction patterns.

Table 1: Comparative Molecular Parameters of Related Pyran Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target compound C24H21FN4O3S 464.5 3-fluorophenyl, sulfanylmethylpyridine
Bromo-fluoro analogue C24H20BrFN4O3S 543.4 4-bromo-2-fluorophenyl
Simple phenyl derivative C16H16N2O3 284.3 Unsubstituted phenyl
Chlorophenyl derivative C16H15ClN2O3 318.8 4-chlorophenyl
Bromophenyl derivative C16H15BrN2O3 363.2 4-bromophenyl

The analysis of synthesis methods reveals important structure-reactivity relationships across this compound family. The target compound and its analogues are typically synthesized through multicomponent reactions involving aromatic aldehydes, malononitrile, and various β-ketoesters. The use of different catalysts, including piperidine, triethylamine, and various heterogeneous catalysts, allows for optimization of reaction conditions and yields. The Fe3O4@NFC@Co(II) magnetic nanostructure catalyst demonstrates particular effectiveness for these transformations, providing short reaction times and high yields while enabling easy catalyst recovery.

The biological activity profiles of these compounds show significant variations that correlate with structural modifications. Studies of related 4H-pyran derivatives reveal promising antibacterial, antioxidant, and cytotoxic activities, with specific compounds showing IC50 values in the micromolar range against various biological targets. The presence of the fluorophenyl group and the sulfanylmethylpyridine appendage in the target compound suggests potential for enhanced biological activity through improved target binding and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)8-14(3)29-23)32-22(28)18(11-27)20(21)15-6-5-7-16(25)9-15/h5-9,20H,4,12,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTMVSCCFSVQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical formula:

C25H24N4O5SC_{25}H_{24}N_{4}O_{5}S

It features a pyran ring structure that is known for its pharmacological significance. The presence of various functional groups such as cyano, amino, and sulfanyl contributes to its biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Condensation reactions involving cyanoacetamide and pyridine derivatives.
  • Cyclization processes that form the pyran ring.

The yields and conditions of these reactions can significantly affect the biological activity of the resulting compound.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 6-amino derivatives. For instance, related pyran derivatives have shown significant cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BPC-3<10

These findings suggest that modifications in the pyran structure can enhance anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .

3.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

3.3 Anti-inflammatory Effects

Ethyl 6-amino derivatives have been investigated for their anti-inflammatory properties, particularly in models of chronic inflammation. The compounds may inhibit pro-inflammatory cytokines and pathways associated with inflammation .

The biological activity of ethyl 6-amino-5-cyano derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : Potential interactions with adenosine receptors have been noted, which could influence cellular signaling pathways related to tumor growth .

5. Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of pyran derivatives showed that certain modifications led to enhanced activity against lung cancer cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Clinical trials demonstrated that compounds with similar structures effectively reduced bacterial load in infected models, showcasing their potential as new antibiotics .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Future studies should focus on optimizing synthesis methods and elucidating detailed mechanisms of action to fully exploit its therapeutic potential.

Scientific Research Applications

Structure and Characteristics

The compound features a pyran ring with multiple functional groups, including an amino group, cyano group, and a fluorophenyl moiety. Its unique structure allows for diverse chemical reactivity and biological activity.

Chemistry

Ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate serves as an intermediate for synthesizing various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in organic synthesis.

Key Reactions

  • Oxidation : Can yield oxo derivatives using agents like potassium permanganate.
  • Reduction : The cyano group can be reduced to an amino group with lithium aluminum hydride.

Biological Applications

The compound has shown promising biological activities, particularly in antiviral and anticancer research.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have demonstrated effectiveness against specific viral strains, contributing to its potential as a therapeutic agent.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • A549 (lung cancer) : IC50 value of 0.0517 μM indicates potent activity.
  • HeLa (cervical cancer) and HepG2 (liver cancer) : Showed notable cytotoxic effects.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Medicinal Chemistry

Ongoing research focuses on the compound's potential as a therapeutic agent. Its structural features may allow it to interact with specific molecular targets involved in disease processes.

Case Studies

  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL.
  • Mechanistic Studies : Investigations into its interaction with enzymes and receptors are ongoing, aiming to elucidate its pathways of action in biological systems.

Comparison with Similar Compounds

Pyran Core Modifications

  • Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (CAS 332177-02-3): Differs by replacing the sulfanylmethyl-pyridinyl group with a simple methyl substituent at the 2-position. This simplification reduces molecular weight (MW: 344.34 g/mol vs. ~470 g/mol for the target compound) and alters solubility (logP ~2.1 vs. ~3.5) .
  • Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate: Features dual 4-methylphenyl groups at positions 2 and 4, increasing hydrophobicity (MW: 428.50 g/mol) and crystallinity, as evidenced by planar pyran rings (r.m.s. deviation: 0.059 Å) stabilized by N–H⋯O/N hydrogen bonds .

Heterocyclic Appendages

  • Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (CAS 445385-25-1): Substitutes the 4,6-dimethylpyridinyl group with a 6-methylpyridinyl moiety and replaces the 3-fluorophenyl with a 4-ethylphenyl group. This modification enhances steric bulk (MW: 446.53 g/mol) and may influence binding affinity in target proteins .

Table 1: Key Properties of Selected Analogues

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents LogP* Synthetic Route
Target Compound C₂₅H₂₂F₃N₅O₃S ~470 3-Fluorophenyl, 4,6-dimethylpyridinyl ~3.5 Multi-component condensation
332177-02-3 C₁₇H₁₆FN₂O₃ 344.34 2-Methyl, 3-fluorophenyl 2.1 Cyclocondensation
445385-25-1 C₂₄H₂₂N₄O₃S 446.53 4-Ethylphenyl, 6-methylpyridinyl 3.8 SNAr reaction
337505-94-9 C₂₅H₂₆N₂O₅ 434.48 3-Methoxy-4-(4-methylbenzyloxy)phenyl 4.2 Etherification

*Predicted using fragment-based methods.

Preparation Methods

Catalytic Systems and Solvent Optimization

Meglumine, a green and recyclable organocatalyst, enables efficient pyran formation under mild conditions. In ethanol:water (9:1 v/v), the reaction proceeds at room temperature within 30–35 minutes, yielding ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate intermediates with 94–96% efficiency. Alternative catalysts like K₂CO₃ in refluxing ethanol achieve comparable yields (85–92%) but require higher temperatures (78°C) and extended reaction times (5–60 minutes).

Table 1: Pyran Core Synthesis Conditions

CatalystSolventTemperatureTime (min)Yield (%)
MeglumineEthanol:H₂O25°C30–3594–96
K₂CO₃Ethanol78°C5–6085–92

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like DMF or acetonitrile reduce yields (<50%) due to poor solubility of intermediates, while aqueous ethanol promotes proton transfer and stabilizes the transition state via hydrogen bonding.

Mechanistic Pathway

The reaction follows a sequential Knoevenagel-Michael-cyclization mechanism:

  • Knoevenagel Condensation : 3-Fluorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : Ethyl acetoacetate attacks the electrophilic alkene, generating a diketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine group forms the pyran ring, followed by tautomerization to the aromatic 4H-pyran system.

Meglumine accelerates each step by activating carbonyl groups through hydrogen bonding and deprotonating active methylene compounds.

Leaving GroupNucleophileSolventTemperatureYield (%)
BrominePyridine-2-thiolDMF60°C78–82
ChlorinePyridine-2-thiolTHF40°C65–70

DMF enhances nucleophilicity of the thiolate ion, while elevated temperatures accelerate substitution kinetics.

Regioselectivity and Byproduct Management

Regioselective functionalization at C2 is challenging due to competing reactions at C4 and C6. Steric hindrance from the 3-fluorophenyl group at C4 directs electrophiles to the less hindered C2 position. Key strategies include:

  • Low-Temperature Bromination : NBS/benzoyl peroxide at -10°C minimizes polybromination.

  • Catalytic Basicity : K₂CO₃ in substoichiometric amounts (0.1 eq) suppresses ester hydrolysis during alkylation.

Common byproducts like 2,6-dibromo derivatives (<5%) are removed via column chromatography using ethyl acetate/hexane (1:10).

Green Chemistry Considerations

Meglumine’s recyclability (4 cycles, <2% activity loss) and aqueous ethanol solvent align with green chemistry principles. In contrast, traditional methods using volatile organic solvents (e.g., THF, DCM) generate higher waste volumes .

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-component reactions (MCRs), which are efficient for constructing complex heterocyclic frameworks. For example, describes a four-component reaction in water using rapid condensation of aldehydes, cyanoacetates, and thiourea derivatives, achieving moderate yields (60-75%) . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or water improve solubility of intermediates.
  • Catalyst use : Piperidine or L-proline can enhance cyclization efficiency.
  • Temperature control : Reactions at 80–100°C for 6–12 hours typically maximize yields.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

X-ray crystallography is the gold standard for resolving stereochemistry and substituent orientation, as demonstrated in and , which report mean C–C bond lengths of 0.004–0.006 Å and R factors <0.07 . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.5 ppm).
  • IR spectroscopy : Cyano (C≡N) stretches at ~2200 cm1^{-1} and ester (C=O) bands at ~1700 cm1^{-1}.

Q. How can researchers assess purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as in and , which highlight ≥95% purity thresholds . Stability studies should include:

  • Thermogravimetric analysis (TGA) : Decomposition points above 200°C suggest thermal robustness.
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can predict electronic effects of substituents. For instance, emphasizes using quantum chemical calculations to map reaction pathways and transition states, reducing trial-and-error experimentation . Key steps:

  • Frontier molecular orbital (FMO) analysis : Identify reactive sites (e.g., cyano groups as electron-withdrawing moieties).
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic disorder in crystal structures (noted in ) or solvent interactions . Mitigation approaches:

  • Variable-temperature NMR : Detect conformational flexibility in solution.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently.
  • Powder X-ray diffraction (PXRD) : Validate bulk crystallinity vs. single-crystal data.

Q. What mechanistic insights explain the reactivity of the sulfanylmethyl-pyridinyl linkage?

Kinetic studies using isotopic labeling (13C^{13}C-cyanide) and stopped-flow spectroscopy reveal:

  • Nucleophilic aromatic substitution : The pyridinyl sulfur acts as a leaving group in cross-coupling reactions.
  • pH-dependent stability : Protonation of the amino group (pKa ~8.5) modulates electron density at the pyran ring .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence regioselectivity?

Comparative studies with para- and meta-substituted phenyl analogs show:

  • Steric hindrance : The 3-fluoro substituent directs electrophilic attack to the pyran C4 position.
  • Electronic effects : Fluorine’s inductive effect stabilizes intermediates via resonance, as shown in for similar chlorophenyl systems .

Methodological Recommendations

  • Synthesis scalability : Use flow reactors (, subclass RDF2050112) to handle exothermic steps and improve reproducibility .
  • Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries (e.g., CCDC codes in and ) .

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